molecular formula C9H18N2O2 B12399104 N-Acetyl-L-leucine-N-methylamide-d16

N-Acetyl-L-leucine-N-methylamide-d16

Cat. No.: B12399104
M. Wt: 202.35 g/mol
InChI Key: GFQFFCFJVLJXRY-QHJGUKJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-L-leucine-N-methylamide-d16 (CAS 1276197-56-8) is a deuterated derivative of N-acetyl-L-leucine, where sixteen hydrogen atoms have been replaced by deuterium, resulting in a molecular formula of C 9 H 2 D 16 N 2 O 2 and a molecular weight of 202.35 g/mol . This stable isotope-labeled compound is designed exclusively for research applications, particularly as a critical internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of its non-deuterated counterpart and related metabolites. Its high isotopic purity (98%) ensures accurate and reliable measurements in complex biological matrices, making it invaluable in pharmacokinetic and metabolic studies . The parent compound, N-acetyl-L-leucine, is a modified amino acid of significant scientific interest due to its neuroprotective properties and unique transport mechanism. Research indicates it is a substrate for organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter (MCT1), which facilitates its cellular uptake and distribution . Once inside cells, it is metabolized into L-leucine and acetate, and has been shown to influence key cellular processes, including the potential to inhibit the mTOR pathway and upregulate autophagy—a cellular "clean-up" process crucial for neuronal health . These mechanisms underlie its investigation in various models of neurological disease, including lysosomal storage disorders like Niemann-Pick disease type C . This product is provided for research purposes only and is strictly not intended for diagnostic or therapeutic use in humans or animals. Researchers should store the product at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2O2

Molecular Weight

202.35 g/mol

IUPAC Name

(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2,2,2-trideuterioacetyl)amino]-N,4-bis(trideuteriomethyl)pentanamide

InChI

InChI=1S/C9H18N2O2/c1-6(2)5-8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)/t8-/m0/s1/i1D3,2D3,3D3,4D3,5D2,6D,8D

InChI Key

GFQFFCFJVLJXRY-QHJGUKJLSA-N

Isomeric SMILES

[2H][C@@](C(=O)NC([2H])([2H])[2H])(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CC(C(=O)NC)NC(=O)C

Origin of Product

United States

Spectroscopic Investigations of N Acetyl L Leucine N Methylamide D16

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and conformation of molecules in solution. In the study of peptides and their analogues, such as N-Acetyl-L-leucine-N-methylamide-d16, NMR provides detailed insights into the spatial arrangement of atoms and the dynamics of the molecule.

Application of Deuterium (B1214612) Labeling in Simplifying Proton NMR Spectra

The strategic replacement of protons (¹H) with deuterium (²H or D) is a widely used technique to simplify complex proton NMR (¹H NMR) spectra of biomolecules. nih.govnih.govyoutube.com Since deuterium is not detected in a standard ¹H NMR experiment, its introduction into a molecule effectively renders those positions "invisible," reducing the number of signals and simplifying spectral analysis. youtube.comwikipedia.orglibretexts.org In the case of this compound, the extensive deuteration significantly decreases the number of proton signals, thereby reducing spectral overlap and facilitating the unambiguous assignment of the remaining proton resonances. nih.govnih.gov This "spin-dilution" minimizes the effects of the abundant ¹H nuclei, which is particularly advantageous in resolving complex spectral regions. nih.gov

This simplification is crucial for accurately measuring key NMR parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), which are fundamental to conformational analysis. nih.gov For instance, the disappearance of a peak upon deuteration can confirm the assignment of specific protons, such as those in an -OH or -NH group, through exchange with D₂O. libretexts.org

Heteronuclear NMR Techniques (e.g., 13C and 15N NMR in non-deuterated analogues, and their implications for d16 studies)

While direct NMR studies of ¹³C and ¹⁵N in the deuterated analogue are informative, analysis of these nuclei in the non-deuterated counterpart, N-Acetyl-L-leucine-N-methylamide, provides crucial foundational data. Heteronuclear NMR experiments, which probe the interaction between protons and other nuclei like ¹³C and ¹⁵N, are instrumental in defining the peptide backbone and side-chain conformations. nih.gov

Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to predict the ¹³C NMR chemical shifts of organic compounds, showing good correlation with experimental data. conicet.gov.ar For N-Acetyl-L-leucine-N-methylamide, computational studies have explored its conformational landscape in various solvents, providing theoretical NMR data that can be compared with experimental results. nih.govacs.orgresearchgate.net These studies reveal the existence of multiple stable conformers in both the gas phase and in solution. acs.orgresearchgate.net

The insights gained from ¹³C and ¹⁵N NMR of the protiated form are directly applicable to the d16 analogue. The chemical shifts of ¹³C and ¹⁵N are sensitive to the local electronic environment and, therefore, to the molecular conformation. By establishing the chemical shift ranges for different conformations in the non-deuterated molecule, researchers can infer the conformational preferences of the deuterated species.

Analysis of Scalar Couplings and Nuclear Overhauser Effects in Deuterated Systems

Scalar (or J) couplings, which are transmitted through chemical bonds, provide information about dihedral angles and thus the conformation of the molecular backbone and side chains. In deuterated systems, the analysis of the remaining ¹H-¹H scalar couplings is simplified due to the reduction in spectral complexity.

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space interaction of nuclear spins and is a powerful tool for determining the proximity of atoms within a molecule. In the context of this compound, NOE data can reveal close contacts between protons that are distant in the primary sequence but close in three-dimensional space, providing critical constraints for structural modeling. acs.org For example, specific NOE cross-peaks between side-chain protons can indicate the formation of helical structures. acs.org The simplified spectra of deuterated molecules allow for more accurate quantification of NOE intensities, leading to more precise distance restraints. nih.gov

Relaxation-Based NMR Studies for Probing Molecular Dynamics

NMR relaxation measurements provide insights into the internal motions of a molecule over a wide range of timescales. Parameters such as the spin-lattice (T₁) and spin-spin (T₂) relaxation times are sensitive to molecular tumbling and internal flexibility.

Studies on the non-deuterated analogue, N-Acetyl-L-leucine-N-methylamide, have utilized techniques like ²H NMR relaxation to characterize the rotational dynamics in solution, providing information on hydrophobic hydration. acs.org In deuterated molecules, the relaxation times of the remaining protons can be significantly altered. For example, the spin-lattice relaxation times of side-chain protons in buried residues of a deuterated protein were found to be remarkably longer than in the protonated form. nih.gov This effect arises from the reduction of dipolar relaxation pathways due to the replacement of neighboring protons with deuterons. By analyzing the relaxation behavior of the remaining protons in this compound, researchers can probe the dynamics of specific regions of the molecule with greater precision.

Vibrational Spectroscopy (Infrared and Raman) for Hydrogen Bonding and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly sensitive to the secondary structure of peptides and the nature of hydrogen bonding. nih.gov These methods probe the vibrational modes of the molecule, with specific bands, such as the Amide I and Amide II bands, serving as fingerprints for different conformations. acs.orgnih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Amide I and II Band Analysis

FT-IR spectroscopy is a cornerstone technique for the conformational analysis of peptides. The Amide I band, primarily associated with the C=O stretching vibration of the peptide backbone, is particularly sensitive to the secondary structure. acs.org Its frequency is influenced by hydrogen bonding patterns and the local geometry of the peptide chain.

Studies on the non-deuterated analogue, N-Acetyl-L-leucine-N-methylamide (NALMA), have shown that the Amide I' band (in D₂O) is dependent on the side chain and can be used to probe secondary structure. researchgate.net Theoretical and experimental investigations on model dipeptides like NALMA have provided a basis for understanding the relationship between vibrational spectra and conformation. nih.govacs.orgnih.gov For instance, the Amide I band appears around 1650 cm⁻¹ and is indicative of the C=O stretching of the amide linkage. acs.org The Amide II band, resulting from a combination of N-H bending and C-N stretching, is typically found around 1560 cm⁻¹. acs.org

In the deuterated compound, this compound, the analysis of the Amide I band remains a powerful tool for conformational assessment. While the deuteration of the side chain and N-methyl groups has a minimal direct effect on the C=O stretch, any conformational changes induced by deuteration would be reflected in the Amide I band position and shape. The absence of N-H protons in the backbone of a fully deuterated peptide would significantly alter the Amide II region, as this band has a substantial N-H bending component. Therefore, FT-IR studies on this compound would focus primarily on the Amide I band to deduce its conformational properties and hydrogen-bonding patterns.

Below is a table summarizing the typical vibrational frequencies for amide bands in peptides, which serves as a reference for the analysis of this compound.

Amide BandApproximate Frequency (cm⁻¹)Vibrational Mode
Amide I~1650Primarily C=O stretching
Amide II~1560Out-of-phase combination of N-H bending and C-N stretching
Amide III~1260In-phase combination of N-H bending and C-N stretching

Note: The frequencies can shift depending on the secondary structure, hydrogen bonding, and solvent environment.

Raman Spectroscopy for Side-Chain and Backbone Conformational Signatures

Raman spectroscopy is a powerful technique for probing the vibrational modes of peptides and proteins, providing detailed information about their backbone and side-chain conformations. In N-Acetyl-L-leucine-N-methylamide, the amide I (mainly C=O stretching), amide II (N-H in-plane bending and C-N stretching), and amide III (C-N stretching and N-H in-plane bending) bands are key indicators of the peptide backbone conformation. The frequencies of these bands are sensitive to the local environment and hydrogen bonding patterns.

For this compound, where all non-exchangeable and exchangeable protons are replaced by deuterium, significant shifts in the Raman spectra are expected. The most pronounced effects will be on modes involving hydrogen atom motion. The deuteration of the N-H group to N-D directly impacts the amide II and III bands. The amide II band, typically found around 1550 cm⁻¹, will downshift significantly. Similarly, the amide III band, usually in the 1250-1350 cm⁻¹ region, will also shift to a lower frequency.

Vibrational Mode Typical Frequency Range (Non-Deuterated) Expected Effect of d16-Deuteration Conformational Sensitivity
Amide I (C=O stretch)1630-1700 cm⁻¹Minor downshift due to coupling with other modesSecondary structure (β-turn, random coil)
Amide II (N-H bend, C-N stretch)1510-1580 cm⁻¹Significant downshift (to Amide II')Backbone conformation, H-bonding
Amide III (C-N stretch, N-H bend)1250-1350 cm⁻¹Significant downshiftBackbone conformation, H-bonding
Cα-C stretch1050-1150 cm⁻¹Minor downshiftBackbone dihedral angles (φ, ψ)
Leucine (B10760876) side-chain modes800-1000 cm⁻¹Significant downshiftsSide-chain rotameric states

Deuterium Isotope Effects on Vibrational Modes for Structural Insights

The substitution of hydrogen with deuterium (²H or D) nearly doubles the mass of the atom, leading to predictable changes in vibrational frequencies as described by the harmonic oscillator model. libretexts.org The vibrational frequency (ν) is proportional to the square root of the force constant (k) divided by the reduced mass (μ) of the vibrating atoms. When a hydrogen atom is replaced by a deuterium atom, the reduced mass increases significantly, while the force constant, which is related to the bond strength, remains largely unchanged. libretexts.orgmdpi.com This results in a downshift of the vibrational frequency.

This deuterium isotope effect is a critical tool for assigning vibrational modes. libretexts.org For a C-H stretching vibration, the frequency is approximately 2900 cm⁻¹. Upon deuteration to C-D, the frequency shifts to around 2100 cm⁻¹, a ratio of approximately 1.38, which is close to the theoretical √2. Similarly, N-H stretching vibrations around 3300 cm⁻¹ will shift to approximately 2450 cm⁻¹ for N-D.

In the case of this compound, these isotope effects provide a detailed map of atomic motions within the molecule. By comparing the Raman or infrared spectra of the deuterated and non-deuterated forms, vibrations involving significant hydrogen displacement can be easily identified. This is particularly useful for disentangling complex spectral regions where multiple vibrational modes may overlap, such as the fingerprint region (below 1500 cm⁻¹). The precise magnitude of the frequency shifts can also provide subtle information about anharmonicity and vibrational coupling within the molecule.

Vibrational Group Isotope Ratio (νH / νD) Significance for this compound
C-H / C-D Stretch~1.35 - 1.41Helps to isolate and analyze side-chain and backbone C-H group vibrations. libretexts.org
N-H / N-D Stretch~1.35Unambiguously assigns the N-D stretch, a key probe of hydrogen bonding at the peptide backbone.
C-H / C-D Bending~1.3 - 1.4Assists in assigning complex bending and rocking modes in the fingerprint region.

Circular Dichroism (CD) Spectroscopy in Conjunction with Deuterated Analogues

Characterization of Secondary Structure Elements and Chirality

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov For peptide-like molecules such as N-Acetyl-L-leucine-N-methylamide, the CD spectrum in the far-UV region (typically 190-250 nm) is highly sensitive to the conformation of the peptide backbone. The presence of the L-leucine residue makes this molecule chiral and thus CD-active.

The CD spectrum can reveal the presence of secondary structural elements like β-turns, which are common in small, flexible peptides. A classic β-turn might exhibit a negative band around 225 nm and a positive band near 200 nm. A random coil conformation, on the other hand, is typically characterized by a strong negative band below 200 nm. By analyzing the CD spectrum of N-Acetyl-L-leucine-N-methylamide, one can determine the predominant solution-state conformation.

The use of the d16-deuterated analogue is particularly advantageous when performing measurements in deuterated solvents like heavy water (D₂O). D₂O is more transparent in certain regions of the far-UV than H₂O, allowing for the collection of higher quality data at lower wavelengths. This is crucial for accurately characterizing the secondary structure.

Probing Conformational Equilibria in Different Environments

The conformational landscape of a flexible molecule like N-Acetyl-L-leucine-N-methylamide is highly dependent on its environment. Factors such as solvent polarity, temperature, and pH can shift the equilibrium between different conformations (e.g., between various β-turn types and a more extended or random coil state). CD spectroscopy is an excellent tool for monitoring these conformational changes.

By recording CD spectra in a range of different solvents (e.g., from non-polar solvents like cyclohexane (B81311) to polar protic solvents like water or methanol), it is possible to map out the conformational preferences of the molecule. For instance, intramolecular hydrogen bonds that stabilize compact structures like β-turns are more favorable in non-polar solvents. In polar solvents, these intramolecular bonds may be disrupted in favor of hydrogen bonding with the solvent, leading to a more extended conformation.

The use of this compound in these studies ensures that any observed spectral changes are due to conformational shifts rather than isotopic effects on the electronic transitions themselves, which are generally minimal. This allows for a more direct correlation between the CD signal and the molecular structure in various environments.

Advanced Spectroscopic Techniques for Solvent-Solute Dynamics

Depolarized Light Scattering for Hydration Shell Dynamics

Depolarized light scattering (DLS) is a technique that probes the orientational fluctuations of molecules in a liquid. When applied to aqueous solutions of molecules like N-Acetyl-L-leucine-N-methylamide (NALMA), it can provide unique insights into the dynamics of water molecules in the hydration shell surrounding the solute. nih.govnih.gov

Studies on the non-deuterated form of NALMA have shown that the water molecules in the hydration shell exhibit significantly slower dynamics compared to bulk water. nih.gov This "retardation effect" is a hallmark of the influence of a solute on its immediate aqueous environment. The amphiphilic nature of NALMA, with its hydrophobic leucine side chain and hydrophilic peptide backbone, leads to a structured hydration shell. The DLS technique can quantify this retardation and even estimate the number of water molecules in this perturbed layer, often referred to as the hydration number. nih.gov

Time-Resolved Spectroscopic Methods for Conformational Transitions

The conformational landscape of N-Acetyl-L-leucine-N'-methylamide, a crucial aspect for understanding its biological function, has been explored through computational studies, which provide a foundational map of its stable structures. The transitions between these structures, however, occur on extremely fast timescales, necessitating the use of time-resolved spectroscopic techniques for their direct observation. These methods are indispensable for elucidating the dynamic behavior of the molecule, offering insights into the kinetics and mechanisms of its conformational changes.

A detailed computational study using Density Functional Theory (DFT) has been conducted on the non-deuterated form, N-Acetyl-L-leucine-N'-methylamide, which serves as an excellent model for the deuterated species. This analysis identified a significant number of distinct conformations, with 43 being characterized in the gas phase at the B3LYP/6-31G(d) level of theory. acs.orgnih.gov The stability of these conformers is influenced by the surrounding environment, and calculations were extended to include the effects of solvents such as water, acetonitrile, and chloroform (B151607). acs.orgnih.gov These theoretical predictions have been compared with experimental data from steady-state techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing validation for the computed structures. nih.gov

The study of the transitions between these identified conformers falls into the domain of time-resolved spectroscopy. Techniques such as transient two-dimensional infrared (2D-IR) spectroscopy are particularly well-suited for this purpose. nih.gov These methods can monitor structural dynamics with sub-picosecond time resolution, making it possible to observe the fleeting intermediate states that occur during a conformational change. aip.orguzh.ch

In a typical transient IR experiment, a laser pulse would be used to initiate a conformational change, and a subsequent series of IR pulses would probe the evolution of the vibrational spectrum of the molecule over time. aip.org The amide I vibrational mode, which is primarily associated with the C=O stretching of the peptide backbone, is a particularly sensitive probe of conformation. Its frequency is highly dependent on the local hydrogen-bonding environment and the dihedral angles (φ, ψ) of the peptide backbone. aip.orgnih.gov Therefore, as N-Acetyl-L-leucine-N'-methylamide transitions from one conformer to another, the amide I band would be expected to shift in frequency, change in intensity, or split into multiple peaks, providing a direct spectroscopic signature of the dynamic process. nih.gov

For instance, the transition between a C5 conformation, characterized by an intramolecular hydrogen bond forming a five-membered ring, and a more extended C7 conformation, with a seven-membered hydrogen-bonded ring, would result in a distinct change in the amide I region of the IR spectrum. documentsdelivered.com Time-resolved measurements could track the disappearance of the C5 peak and the concomitant appearance of the C7 peak, allowing for the determination of the rate constant for this conformational transition.

The use of the deuterated isotopologue, this compound, can offer advantages in such experiments. Isotope labeling can help to simplify complex spectra by shifting the frequencies of specific vibrational modes, aiding in their assignment. aip.org In 2D-IR spectroscopy, isotopic labeling is a powerful tool for isolating the signals of interest and for studying vibrational energy transfer between different parts of the molecule.

While direct time-resolved spectroscopic studies on this compound are not yet widely reported in the literature, the combination of detailed conformational analysis with the power of ultrafast spectroscopic techniques provides a clear path forward for future research. Such studies would be invaluable for creating a complete picture of the energy landscape and folding/unfolding dynamics of this important dipeptide model.

Table of Conformational Data for N-Acetyl-L-leucine-N'-methylamide (Theoretical)

The following table summarizes a selection of the most stable conformers of N-Acetyl-L-leucine-N'-methylamide as determined by DFT calculations in the gas phase. The relative energies indicate the stability of each conformer with respect to the most stable structure. The dihedral angles (φ, ψ, and χ) define the backbone and side-chain conformations.

Conformer TypeRelative Energy (kcal/mol)Dihedral Angle ϕ (°)Dihedral Angle ψ (°)Dihedral Angle χ1 (°)
C7eq0.00-83.474.2-62.5
C50.58-155.7158.1-65.1
C7ax1.22-155.268.9179.3
β22.15-141.539.861.2
α'2.7862.345.1-63.8

Data derived from computational studies on N-Acetyl-L-leucine-N'-methylamide. The exact values for the d16 isotopologue may vary slightly.

Computational Approaches to N Acetyl L Leucine N Methylamide D16 Conformation and Dynamics

Quantum Mechanical (QM) Calculations for Conformational Energy Landscapes

Quantum mechanical calculations are essential for accurately describing the potential energy hypersurface of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy associated with specific atomic arrangements. For a flexible molecule like N-Acetyl-L-leucine-N-methylamide, QM methods are used to map out the relative energies of its various stable three-dimensional structures, or conformers.

Ab Initio and Density Functional Theory (DFT) Studies of Gas-Phase Conformations

Ab initio and Density Functional Theory (DFT) are two pillars of quantum chemical calculations. Ab initio methods derive results from first principles without experimental data, while DFT calculates the electron density to determine the system's energy. These methods are invaluable for studying a molecule's intrinsic conformational preferences in the gas phase, free from solvent effects.

A comprehensive DFT study on N-acetyl-L-leucine-N'-methylamide has been performed to explore its gas-phase potential energy surface. nih.govacs.org Using the B3LYP functional with the 6-31G(d) basis set, theoretical analysis identified a remarkable 43 distinct stable conformations. nih.govacs.org This large number of minima highlights the significant molecular flexibility of this dipeptide. The energy differences between these conformers are often small, suggesting that the molecule can easily interconvert between different shapes. nih.gov

Theoretical Prediction of Conformational Preferences and Hydrogen Bonding Networks

QM calculations not only identify possible structures but also predict their relative stabilities. In the gas phase, the most preferred conformations for N-acetyl-L-leucine-N'-methylamide are the γL(C7) and βL(C5) forms. nih.gov These structures are stabilized by specific intramolecular hydrogen bonds, which are crucial in defining peptide folding patterns.

A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. In this dipeptide, these bonds form seven-membered (C7) or five-membered (C5) rings. nih.gov The analysis of these networks is fundamental to understanding why certain backbone arrangements are more stable than others.

Below is a table summarizing the most stable gas-phase conformers identified through DFT calculations. The relative energy (ΔE) indicates the stability compared to the most stable conformer (Global Minimum).

ConformerBackbone Dihedrals (φ, ψ)Relative Energy (ΔE in kcal/mol)Stabilizing Hydrogen Bond Type
1 (Global Minimum) γL (-77.8°, 73.0°)0.00C7 (N-H···O=C)
2 βL (-156.4°, 159.9°)0.44C5 (N-H···O=C)
3 γL (-77.9°, 72.8°)0.54C7 (N-H···O=C)
4 βL (-157.0°, 159.2°)0.81C5 (N-H···O=C)

Data sourced from Masman et al., J. Phys. Chem. A, 2007. nih.gov

Analysis of Side-Chain and Backbone Rotational Isomerism

The conformational diversity of N-Acetyl-L-leucine-N-methylamide arises from the possibility of rotation around its single bonds. This rotation gives rise to different rotational isomers, or rotamers.

Side-Chain Isomerism: The leucine (B10760876) residue has a flexible isobutyl side chain. Rotation around the bonds within this side chain is described by the chi (χ) angles. Different side-chain orientations can influence the stability of the backbone and can interact with it, further stabilizing or destabilizing a given conformer. nih.gov The interplay between backbone and side-chain isomerism is critical for the final three-dimensional structure and biological function of peptides and proteins.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While QM methods are excellent for calculating static structures and energies, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Classical Molecular Dynamics Simulations in Various Solvent Environments

Classical MD simulations use force fields—a set of parameters that approximate the potential energy of a system—to calculate the forces between atoms. This approach is computationally less expensive than QM, allowing for the simulation of larger systems over longer timescales (nanoseconds to microseconds).

Simulating N-Acetyl-L-leucine-N-methylamide in different solvents is crucial for understanding how its environment affects its conformational preferences.

In Water: Water is a polar, protic solvent. MD simulations in explicit water (e.g., using the TIP3P model) would show strong hydrogen bonding between the peptide's amide groups and water molecules. acs.orgnih.gov This interaction competes with the intramolecular hydrogen bonds, which can lead to a different distribution of stable conformers compared to the gas phase. The hydrophobic leucine side chain would likely adopt conformations that minimize its exposure to water. semanticscholar.org

In Chloroform (B151607): Chloroform is a nonpolar solvent. In an MD simulation, chloroform would not form strong hydrogen bonds with the peptide. nih.govresearchgate.net Consequently, intramolecular hydrogen bonds that stabilize compact structures like the γL(C7) form would be favored more than in water, and the conformational landscape might more closely resemble that of the gas phase. nih.gov

While QM calculations using a polarizable continuum model (IPCM) have been performed on this dipeptide to analyze the stability in water, acetonitrile, and chloroform, detailed classical MD simulation studies provide a more explicit picture of the specific solvent-solute interactions and dynamics. nih.gov

Enhanced Sampling Techniques (e.g., Metadynamics, Umbrella Sampling) for Free Energy Landscapes

A major challenge in classical MD is adequate sampling. A simulation might get "stuck" in a low-energy conformation, unable to cross a high-energy barrier to explore other stable states within a reasonable simulation time. Enhanced sampling techniques are designed to overcome this problem and efficiently map the free energy landscape (FES) of a molecule. nih.gov

Metadynamics: This technique accelerates the exploration of the FES by adding a history-dependent biasing potential to the system. acs.orgplumed.org This potential is constructed from Gaussian hills placed along the trajectory of selected collective variables (CVs), such as the φ and ψ dihedral angles. researchgate.net By "filling up" the energy wells, the bias potential encourages the system to escape local minima and explore new regions of the conformational space, eventually providing a direct estimate of the FES. chemrxiv.orgnih.gov

Umbrella Sampling: This method is used to calculate the FES along a specific reaction coordinate or pathway, such as the transition between two conformers. nih.gov The simulation is divided into a series of "windows," and in each window, a biasing potential (the "umbrella") is used to restrain the molecule to a specific value of the coordinate. By combining the data from all windows, the full free energy profile along the chosen path can be reconstructed. researchgate.net

Although these techniques have been extensively applied to model peptides like the alanine (B10760859) dipeptide to map its FES in vacuum and explicit water, their application would be equally powerful for revealing the relative populations and transition barriers between the 43 conformers of N-Acetyl-L-leucine-N-methylamide. ethz.chresearchgate.net

Simulation of Deuterium (B1214612) Isotope Effects on Molecular Motion

The substitution of hydrogen with its heavier isotope, deuterium, in N-Acetyl-L-leucine-N-methylamide-d16 introduces significant changes to its vibrational properties, which are central to its molecular motion. This phenomenon, known as the kinetic isotope effect, is primarily a quantum mechanical consequence of the change in mass. The greater mass of deuterium leads to a lower zero-point vibrational energy for C-D, N-D, and O-D bonds compared to their C-H, N-H, and O-H counterparts.

Monte Carlo (MC) Simulations for Conformational Sampling and Solvent Structure

Monte Carlo (MC) simulations are a powerful computational technique for exploring the vast conformational space available to a flexible molecule like this compound. nih.gov Unlike molecular dynamics, which simulates a trajectory over time, MC methods generate an ensemble of molecular configurations by making random changes to the coordinates of the atoms and accepting or rejecting these changes based on their energetic feasibility. nih.gov This approach is particularly effective for overcoming energy barriers and achieving a broad sampling of possible molecular shapes.

For N-Acetyl-L-leucine-N-methylamide, theoretical studies on its non-deuterated form have identified a complex potential energy surface with numerous stable conformers. nih.govacs.org A comprehensive analysis using Density Functional Theory (DFT) revealed at least 43 distinct conformations. nih.govacs.org MC simulations build upon such findings by statistically evaluating the relative populations of these conformers at a given temperature.

When applied to the d16 isotopologue in a solvent, MC simulations can provide detailed insights into the structure of the surrounding solvent molecules (e.g., water). nih.gov The simulation can reveal the preferred locations of water molecules around the peptide, identifying stable hydrogen-bonding networks and the structure of the hydration shell. This is crucial for understanding how the solvent environment influences the peptide's conformational preferences. nih.govmdpi.com

Hybrid QM/MM Methods for Accurate Treatment of Local and Environmental Effects

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a sophisticated, multi-scale approach to simulate complex chemical systems. wikipedia.orgfrontiersin.org This technique combines the high accuracy of quantum mechanics (QM) for a chemically important region of the molecule with the computational efficiency of classical molecular mechanics (MM) for the rest of the system, including the solvent. wikipedia.org

In the case of this compound, a QM/MM simulation would typically treat the peptide backbone—the site of key electronic and structural events like hydrogen bonding and conformational changes (defined by φ and ψ dihedral angles)—with a high-level QM method. chemrxiv.org This allows for an accurate description of the electronic structure, charge distribution, and bond-breaking/forming processes. The less reactive parts, such as the isobutyl side chain and the deuterated methyl groups, along with the surrounding solvent molecules, would be handled by a classical MM force field. acs.org

This partitioning strategy provides a balance between accuracy and computational cost, enabling the study of phenomena that are intractable for purely QM methods, such as enzymatic reactions or the influence of an explicit solvent environment on spectroscopic properties. rutgers.edunih.gov For the d16 compound, a QM/MM approach would be ideal for accurately modeling the subtle electronic effects of deuteration on the amide bonds and their interaction with the larger molecular environment. frontiersin.org

Comparative Analysis of Theoretical and Experimental Spectroscopic Data

A critical step in validating computational models is the comparison of calculated data with experimental measurements. For N-Acetyl-L-leucine-N-methylamide, researchers have compared theoretical spectroscopic data, primarily infrared (IR) and nuclear magnetic resonance (NMR) spectra, with experimental results to confirm the accuracy of their computed structures. nih.govacs.org

Computational methods like DFT can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies can be compared to the peaks observed in an experimental FT-IR spectrum. researchgate.netnih.gov For instance, the characteristic stretching frequencies of the amide A (N-H stretch) and amide I (C=O stretch) bands are sensitive indicators of the peptide's backbone conformation and hydrogen-bonding status. A close match between the computed and experimental spectra provides strong evidence that the calculated low-energy conformers are indeed representative of the molecule's actual structure in the given phase (gas or solution). nih.govacs.org

The table below presents a conceptual comparison based on findings for the non-deuterated analogue, illustrating how theoretical calculations are validated against experimental data. Discrepancies between calculated and experimental values are often attributed to the choice of computational method, basis set, and the model's treatment of environmental effects (e.g., solvent, crystal packing). researchgate.net

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Amide Bands of N-Acetyl-L-leucine-N-methylamide This table is based on data and methodologies reported for the non-deuterated analogue and serves as an example of the comparative analysis performed in computational studies. nih.govacs.org

Vibrational Mode Experimental Frequency (cm⁻¹) (in Chloroform) Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d))
Amide A (N-H Stretch) ~3446 ~3450
Amide I (C=O Stretch) ~1677 ~1680

This interactive table demonstrates the typical agreement between experimental and computationally predicted spectroscopic data used to validate molecular models.

Conformational Landscape and Dynamics of N Acetyl L Leucine N Methylamide D16

Backbone Conformational Preferences (φ, ψ Ramachandran Space)

The backbone conformation of a peptide is defined by the torsional angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). The accessible regions of the φ, ψ space, famously depicted in the Ramachandran plot, are dictated by steric constraints and stabilizing interactions. proteopedia.orgwikipedia.org For N-Acetyl-L-leucine-N-methylamide, theoretical studies using Density Functional Theory (DFT) have identified a number of stable backbone conformations. acs.orgnih.gov These conformations are primarily located in the classic low-energy regions of the Ramachandran plot: the β-strand region (φ ≈ -180° to -50°, ψ ≈ +90° to +180°) and the α-helical region (φ ≈ -150° to -50°, ψ ≈ -80° to 0°). proteopedia.orgnih.gov

The primary backbone conformations identified through computational studies include those corresponding to the βL(C5) and γL(C7) forms. The β-sheet and polyproline II (PPII) type conformations are also significant contributors to the conformational ensemble. The relative populations of these conformations are sensitive to the environment, with different stability orders observed in the gas phase versus in solution. acs.orgnih.gov

Below is a table summarizing representative backbone conformations and their corresponding dihedral angles, derived from computational studies on N-Acetyl-L-leucine-N-methylamide.

Conformation Typeφ (phi) Angle (°)ψ (psi) Angle (°)Relative Stability
β-strand (C5)-157158High
Polyproline II (PPII)-77148High
Right-handed Helical (α)-83-40Moderate
Inverse γ-turn (γL/C7)-8172High
Left-handed Helical (αL)5550Low

This table is generated based on data from theoretical studies of N-acetyl-L-leucine-N'-methylamide and general knowledge of peptide conformations.

The bulky isobutyl side chain of leucine (B10760876) plays a significant role in defining the accessible backbone conformations. Steric clashes between the side chain and the peptide backbone restrict the available φ and ψ angles more than for an amino acid with a smaller side chain like alanine (B10760859). bioinformatics.org This steric hindrance is a key determinant of the shape of the allowed regions in the Ramachandran plot for leucine. The interaction between the side chain and the backbone can also stabilize certain conformations. For instance, specific side-chain orientations can influence the stability of helical or extended backbone structures through subtle van der Waals interactions.

Side-Chain Rotameric States (χ1, χ2, etc.)

The conformation of the leucine side chain is described by the dihedral angles χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ). The side chain tends to adopt staggered conformations to minimize steric strain, leading to a set of preferred rotameric states.

For leucine, the χ1 angle typically clusters around three values: -60° (gauche-), +60° (gauche+), and 180° (trans). The χ2 angle also shows preferences for gauche and trans conformations. Experimental and theoretical studies on leucine-containing peptides have shown that the populations of these rotamers can vary. nih.gov In many cases, the side chains are in rapid exchange between two or three possible rotameric states. nih.gov

The most common rotamers for leucine are generally found to be the (g-, t) and (t, g+) states for (χ1, χ2). The combination of these side-chain rotamers with the various stable backbone conformations gives rise to the large number of possible structures for N-Acetyl-L-leucine-N-methylamide. acs.orgnih.gov

A table of common leucine side-chain rotamers is presented below.

Rotamer Nameχ1 (chi1) Angle (°)χ2 (chi2) Angle (°)Description
g-~ -60~ 180 (trans) or ~ ±60 (gauche)Gauche- conformation around Cα-Cβ
t~ 180~ 180 (trans) or ~ ±60 (gauche)Trans conformation around Cα-Cβ
g+~ +60~ 180 (trans) or ~ ±60 (gauche)Gauche+ conformation around Cα-Cβ

This table outlines the generally accepted low-energy rotameric states for the leucine side chain.

Intramolecular Hydrogen Bonding Patterns

Intramolecular hydrogen bonds are key stabilizing forces in the folded conformations of N-Acetyl-L-leucine-N-methylamide. These bonds typically form between the amide protons (N-H) as donors and the carbonyl oxygens (C=O) as acceptors.

The most common hydrogen-bonded ring structures are the C5 and C7 conformations.

C5 conformation: This involves a hydrogen bond between the N-H of the methylamide group and the C=O of the leucine residue, forming a five-membered ring. This interaction is characteristic of the extended β-strand conformation.

C7 conformation: Also known as an inverse γ-turn, this structure is stabilized by a hydrogen bond between the N-H of the leucine residue and the C=O of the N-acetyl group, creating a seven-membered ring.

The formation of these hydrogen bonds is a primary reason for the high stability of the βL(C5) and γL(C7) backbone conformations in the gas phase. acs.orgnih.gov In polar solvents, the competition with solvent molecules for hydrogen bonding can alter the relative stability of these intramolecularly bonded structures.

Identification of C7, C5, and Other Hydrogen-Bonded Rings

The conformational space of N-Acetyl-L-leucine-N-methylamide is characterized by several key structures stabilized by intramolecular hydrogen bonds. These hydrogen bonds form ring-like structures, which are defined by the number of atoms in the ring. The most prominent of these are the C7 and C5 conformations.

In the C7 conformation, a hydrogen bond forms between the amide proton of the N-methylamide group and the carbonyl oxygen of the acetyl group, creating a seven-membered ring. This conformation is often found to be one of the most stable forms for acetylated amino acid amides. For a similar dipeptide, N-acetyl-alanine N'-methylamide, ab initio calculations have identified a C7 equatorial (C7eq) conformation as the lowest energy structure. researchgate.net This structure is characterized by specific backbone dihedral angles (Ramachandran angles).

The C5 conformation involves a hydrogen bond between the N-H of the leucine residue and the C=O of the same residue's acetyl group, forming a five-membered ring. While generally considered a weaker interaction compared to the C7 hydrogen bond, the C5 conformation represents a significant population in the conformational equilibrium of many peptide structures. rsc.org Computational studies on N-acetyl-L-leucine-N'-methylamide have revealed the presence of multiple stable conformers, including those with C7 and C5 hydrogen bonds. nih.gov

Table 1: Key Hydrogen-Bonded Conformations in Acetylated Dipeptides

Conformation Hydrogen Bond Donor Hydrogen Bond Acceptor Ring Size
C7 Amide N-H (i+1) Carbonyl C=O (i-1) 7 atoms
C5 Amide N-H (i) Carbonyl C=O (i) 5 atoms

Data based on general principles of peptide conformations.

Spectroscopic and Computational Evidence for Hydrogen Bond Stability

The stability of the C7 and C5 hydrogen-bonded conformations is supported by a combination of spectroscopic experiments and computational modeling. While specific data for N-Acetyl-L-leucine-N-methylamide-d16 is not available, studies on analogous compounds provide strong evidence.

Computational Evidence: Density Functional Theory (DFT) and ab initio calculations have been instrumental in mapping the potential energy surface of acetylated dipeptides. For N-acetyl-L-leucine-N'-methylamide, DFT calculations have identified numerous distinct conformations, with the stability order of these conformers being analyzed in both the gas phase and in solution. nih.gov These studies consistently predict that conformations stabilized by intramolecular hydrogen bonds, such as the C7 and C5 forms, are among the lowest in energy. For the related N-acetyl-alanine N'-methylamide, the C7eq conformation is predicted to be the global minimum, with the C5 conformation being slightly higher in energy. researchgate.net

Spectroscopic Evidence: Infrared (IR) spectroscopy is a powerful tool for detecting hydrogen bonds. The formation of an intramolecular hydrogen bond typically leads to a red-shift (lowering of frequency) and broadening of the N-H stretching vibration band. Two-dimensional infrared (2D-IR) spectroscopy has been used to study the conformational behavior of acetylated amino acids like N-acetylproline, revealing the presence of intramolecular hydrogen bonds in solution. nih.gov

Fourier-transform microwave (FTMW) spectroscopy, combined with supersonic expansion, allows for the precise determination of molecular structures in the gas phase. For N-acetyl-alanine N'-methylamide, FTMW spectroscopy has definitively identified the C7eq conformation, providing accurate rotational constants and structural parameters that match theoretical predictions. researchgate.net

Table 2: Calculated Relative Energies of N-acetyl-alanine N'-methylamide Conformers

Conformer Relative Energy (kJ/mol) Dihedral Angles (φ, ψ) Reference
C7eq 0.0 (-86°, 79°) researchgate.net
C5 1.7 - 7.4 (-156°, 161°) researchgate.net

Note: These values are for N-acetyl-alanine N'-methylamide and serve as an illustrative example.

Conformational Transitions and Exchange Dynamics

The various stable conformations of this compound are not static but are in a constant state of interconversion. The study of these dynamic processes is crucial for a complete understanding of the molecule's behavior.

Characterization of Conformational Interconversion Pathways

The transitions between different conformational states, such as between the C7 and C5 forms, proceed through specific pathways on the potential energy hypersurface. These pathways involve surmounting energy barriers corresponding to transition states.

Computational methods are essential for mapping these interconversion pathways. By calculating the potential energy as a function of the backbone dihedral angles (φ and ψ), a Ramachandran-like plot can be constructed, showing the low-energy basins corresponding to stable conformations and the saddle points that represent the transition states connecting them. For complex molecules, identifying the complete set of interconversion pathways is a significant computational challenge. nih.gov The energy barriers for these transitions determine the rates of conformational exchange.

Deuterium (B1214612) Labeling as a Probe for Kinetic Isotope Effects on Dynamics

The replacement of hydrogen with deuterium in this compound has a significant impact on its dynamic properties due to the kinetic isotope effect (KIE). The KIE arises from the mass difference between hydrogen and deuterium, which affects the vibrational frequencies of chemical bonds and, consequently, the activation energies of chemical reactions and conformational changes.

Deuterium labeling is a powerful technique for probing the dynamics of molecules. researchgate.net In the context of conformational transitions, the heavier deuterium atoms will generally lead to a slowing of the interconversion rates. This is because the zero-point energy of a C-D or N-D bond is lower than that of a C-H or N-H bond, resulting in a higher activation energy barrier for processes that involve the breaking or formation of these bonds in the transition state.

Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a related technique where the rate of exchange of labile amide protons with deuterium from a solvent is measured. nih.gov This exchange rate is highly sensitive to the local conformational environment and dynamics. For this compound, where the hydrogens are replaced with deuterium, experiments could be designed to measure the back-exchange to hydrogen to probe its conformational dynamics. The observed KIE can provide valuable insights into the mechanisms of conformational interconversion and the role of specific hydrogen bonds in stabilizing the transition states.

Intermolecular Interactions and Solvent Effects on N Acetyl L Leucine N Methylamide D16

Solvent-Induced Conformational Shifts

The conformation of N-Acetyl-L-leucine-N-methylamide is highly sensitive to the nature of its solvent environment. Theoretical studies on its non-deuterated counterpart, N-acetyl-L-leucine-N'-methylamide, have elucidated the significant shifts in conformational preferences induced by solvents of varying polarity. nih.gov In the gas phase, the dipeptide favors compact, folded structures stabilized by intramolecular hydrogen bonds. nih.govresearchgate.net However, in solution, this equilibrium is perturbed as the peptide interacts with solvent molecules. researchgate.net

The polarity of the solvent plays a crucial role in determining the stable conformations of the dipeptide. nih.govnih.gov A computational analysis using Density Functional Theory (DFT) on N-acetyl-L-leucine-N'-methylamide identified numerous distinct conformations in the gas phase. nih.gov When solvent effects were incorporated into these calculations, the stability ranking of these conformers changed significantly. nih.gov

In nonpolar solvents like chloroform (B151607), the folded conformations, which maximize intramolecular hydrogen bonding, remain relatively stable. Conversely, in polar solvents such as water and acetonitrile, extended conformations become more populated. nih.govresearchgate.net This shift is driven by the favorable interactions between the polar peptide backbone and the polar solvent molecules, which can effectively solvate the amide groups. researchgate.netnih.gov For instance, in aqueous solutions, the polyproline II (PPII) structure, an extended conformation, becomes the most stable, while structures stabilized by intramolecular hydrogen bonds (like C5 and C7 forms) are destabilized. researchgate.net This indicates that the presence of a polar solvent like water tends to weaken the formation of helical structures. nih.gov

nih.govresearchgate.netnih.govnih.govresearchgate.net

Hydrogen bonding is a key determinant of the dipeptide's structure in solution. nih.gov In polar protic solvents like water, the peptide's amide N-H and carbonyl C=O groups readily form intermolecular hydrogen bonds with solvent molecules. researchgate.net This competition between intramolecular and intermolecular hydrogen bonding leads to the disruption of the internal C5 and C7 hydrogen bonds that characterize the folded gas-phase structures. researchgate.net The solvent effectively "unfolds" the peptide into more extended forms. researchgate.net

Studies on similar dipeptides show that solvents like water, acetonitrile, and chloroform have distinct effects based on their hydrogen bonding capabilities. conicet.gov.ar Water, being both a hydrogen bond donor and acceptor, strongly interacts with the peptide backbone. researchgate.net Acetonitrile, a polar aprotic solvent, primarily acts as a hydrogen bond acceptor. Chloroform can act as a weak hydrogen bond donor. These specific interactions influence the relative stability of different conformers. nih.govconicet.gov.ar

Hydration Dynamics and Water Structure Around the Deuterated Peptide

The dynamics of water molecules surrounding the peptide, known as hydration dynamics, are critical to its function and stability. nih.gov The substitution of hydrogen with deuterium (B1214612) in N-Acetyl-L-leucine-N-methylamide-d16 can provide a unique probe into these dynamics. biorxiv.org

Studies on the non-deuterated analogue, N-acetyl-leucine-methylamide (NALMA), show that the peptide influences the dynamics of the surrounding water molecules. nih.gov The water in the immediate vicinity of the peptide, the hydration layer, exhibits significantly slower mobility compared to bulk water. nih.gov Research has identified two distinct relaxation components for solvent dynamics: one for water molecules dynamically affected by the peptide (in the ~30 GHz range) and another for bulk-like water (~200 GHz range). nih.gov This indicates that the mobility of water in the hydration shell is slowed down by a factor of 6 to 8. nih.gov

Interestingly, the perturbation of water dynamics extends beyond the first hydration layer, affecting more than two layers in diluted solutions. nih.gov This long-range effect is primarily attributed to the hydrophilic peptide backbone, with the hydrophobic leucine (B10760876) side chain having a minor impact on the hydration dynamics. nih.gov

The replacement of hydrogen with deuterium (d16) in the peptide can subtly alter the dynamics of the surrounding solvent. cchmc.orgacs.org Deuterium is heavier than protium (B1232500) (hydrogen-1), leading to lower vibrational frequencies and amplitudes for C-D bonds compared to C-H bonds. cchmc.org This results in slightly smaller average volumes and polarizabilities for deuterated molecules. cchmc.org

These subtle changes can affect the non-covalent interactions between the peptide and water. Research suggests that D₂O is a slightly poorer solvent for biomolecules than H₂O, which can promote association between molecules. acs.org The substitution of hydrogen with deuterium in the peptide itself can lead to changes in hydrophobic interactions. cchmc.org Protiated compounds have been observed to bind more strongly to nonpolar phases than their deuterated counterparts, suggesting that interactions within an aqueous solvent cage are less restrictive for the deuterated solute. cchmc.org Therefore, the d16 substitution in N-Acetyl-L-leucine-N-methylamide is expected to modulate the packing and motional freedom of the surrounding water molecules, influencing the hydration layer's structure and relaxation dynamics.

Intermolecular Association and Aggregation Phenomena in Concentrated Solutions

While solvent interactions dominate in dilute solutions, at higher concentrations, intermolecular association and aggregation can occur. For N-acetyl-leucine-methylamide (NALMA), studies in diluted conditions have found no clear indication of aggregation. nih.gov The observed concentration-dependent effects on hydration were explained by the overlapping of hydration shells rather than the formation of peptide aggregates. nih.gov

However, the potential for aggregation is influenced by the peptide's sequence and the solvent environment. The hydrophobic leucine side chain could, in principle, drive association through hydrophobic interactions, especially in polar solvents where such interactions are strengthened. nih.gov Studies on polyleucine sequences show they can form aggregates like β-hairpins and β-sheets at low temperatures, driven by hydrophobic forces. nih.gov Furthermore, the introduction of specific polar residues into polyleucine transmembrane helices has been shown to drive oligomerization through interhelical hydrogen bonding. While N-Acetyl-L-leucine-N-methylamide itself may not readily aggregate under typical conditions, these principles highlight the underlying forces that could lead to association phenomena in more complex leucine-containing peptides or under specific solution conditions.

N Acetyl L Leucine N Methylamide D16 As a Model System in Peptide Science

Mimicking Peptide Folding and Unfolding Pathways

The conformational landscape of N-Acetyl-L-leucine-N-methylamide is a subject of intense study, as it provides a window into the initial events of protein folding. Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in mapping out its potential energy surface. These analyses have revealed a multitude of stable conformers, offering a foundational understanding of how local interactions dictate the adoption of specific secondary structures.

Insights into β-Turn and Extended Strand Propensities

Research has shown that N-Acetyl-L-leucine-N-methylamide can adopt various conformations, including those that mimic β-turns and extended strands, which are fundamental building blocks of protein architecture. nih.gov Theoretical calculations have identified numerous distinct conformations for this molecule in the gas phase, with the stability and prevalence of these structures being influenced by the surrounding solvent environment. nih.gov The relative energies of these conformers provide insights into the intrinsic propensities of the leucine (B10760876) residue to participate in these secondary structures.

The β-turn conformations are stabilized by intramolecular hydrogen bonds, a key interaction in protein folding. The table below summarizes some of the key dihedral angles (φ, ψ) that characterize these low-energy conformations, as determined by computational methods.

Conformer TypeApproximate Dihedral Angles (φ, ψ)Key Stabilizing Interactions
β-Turn (-80°, -20°), (-140°, 60°)Intramolecular Hydrogen Bond (C=O···H-N)
Extended Strand (-139°, 135°), (-150°, 150°)Minimized Steric Hindrance
Polyproline II-like (-75°, 145°)Solvent Interactions

Note: The exact dihedral angles can vary depending on the computational model and solvent conditions.

Development and Validation of Force Fields for Molecular Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying protein dynamics, but their accuracy is highly dependent on the underlying force field. N-Acetyl-L-leucine-N-methylamide serves as an excellent benchmark for testing and refining these force fields. The conformational preferences of this dipeptide, as determined by high-level quantum mechanical calculations and experimental data, provide a reference against which the performance of various force fields can be judged. nih.gov

Discrepancies between the conformational populations predicted by a force field and those observed experimentally or calculated with high accuracy can highlight deficiencies in the force field's parameters. This allows for targeted improvements, leading to more reliable simulations of larger biomolecules. The use of the deuterated d16 variant can be particularly useful in validating force fields against NMR data, where deuterium (B1214612) labeling can simplify spectra and provide specific distance restraints.

Benchmarking Spectroscopic Methods for Peptide Structure Determination

N-Acetyl-L-leucine-N-methylamide and its d16 isotopologue are frequently used to benchmark and calibrate spectroscopic techniques for peptide structure elucidation. The comparison of theoretical predictions with experimental data from methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy is a critical step in this process. nih.gov

The deuteration in N-Acetyl-L-leucine-N-methylamide-d16 is particularly advantageous for NMR spectroscopy. The replacement of protons with deuterium atoms simplifies complex proton NMR spectra, allowing for easier assignment of signals and the measurement of nuclear Overhauser effects (NOEs), which provide information about inter-proton distances. This, in turn, allows for a more precise determination of the molecule's solution-state structure.

The following table illustrates how different spectroscopic techniques are benchmarked using this model compound:

Spectroscopic MethodInformation ObtainedRole of N-Acetyl-L-leucine-N-methylamide(-d16)
Infrared (IR) Spectroscopy Presence of hydrogen bonds and secondary structure elements (e.g., β-turns).The amide I band frequency is sensitive to conformation, providing a benchmark for theoretical calculations of vibrational spectra. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Three-dimensional structure in solution, dynamics, and intermolecular interactions.Comparison of experimentally measured chemical shifts, coupling constants, and NOEs with those predicted for different calculated conformations helps validate structural models. nih.gov The d16 variant simplifies spectra and provides specific structural restraints.
X-ray Crystallography High-resolution solid-state structure.Provides a definitive experimental structure that can be used to validate the results of both theoretical calculations and solution-state NMR studies. nih.gov

Advanced Methodological Development Facilitated by N Acetyl L Leucine N Methylamide D16

Refinement of NMR Pulse Sequences for Deuterated Peptides

The use of stable isotope-labeled peptides, particularly deuterated ones, is a cornerstone of modern Nuclear Magnetic Resonance (NMR) spectroscopy for studying protein structure and dynamics. genscript.com The substitution of hydrogen (¹H) with deuterium (B1214612) (²H) dramatically simplifies complex ¹H-NMR spectra by removing proton signals and, crucially, eliminating or reducing proton-proton spin diffusion pathways. cambridge.org This simplification allows for the development and refinement of specialized NMR pulse sequences designed to extract more precise structural information, especially for larger biomolecules. cambridge.org

N-Acetyl-L-leucine-N-methylamide-d16 serves as an ideal model compound for optimizing these pulse sequences. By using this perdeuterated standard, researchers can:

Suppress Intermolecular Spin Diffusion: The elimination of most protons prevents magnetization transfer between the peptide and other molecules (like proteins or micelles), which sharpens the signals of interest. cambridge.org

Enhance Resolution: In multidimensional experiments like COSY and NOESY, the reduction in the number of proton cross-peaks significantly improves spectral resolution. cambridge.org For instance, in experiments on deuterated E. coli thioredoxin, cross-peaks between carbon-bound protons were 2- to 3-fold weaker, reducing spectral crowding. cambridge.org

Optimize Longer Mixing Times: The reduced spin diffusion makes it possible to use longer mixing times in NOESY experiments, which can help compensate for potential sensitivity losses associated with deuteration and provide more accurate distance restraints. cambridge.org

Test Advanced Pulse Sequences: Techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY), which are critical for studying large proteins, rely on specific spin properties that are modulated by deuteration. researchgate.net A simple, fully deuterated molecule provides a perfect substrate to calibrate the radio-frequency pulses and delays in these complex sequences to achieve maximum sensitivity and resolution. researchgate.net

Table 1: Impact of Deuteration on NMR Experiment Parameters This table is interactive. Click on the headers to sort.

NMR Experiment Effect of Deuteration on a Peptide Standard Consequence for Pulse Sequence Refinement
1D ¹H NMR Reduction in the number of proton signals. Simplifies spectrum for easier analysis of remaining protons (e.g., amide protons).
COSY Elimination of many ¹H-¹H cross-peaks. Reduces spectral overlap, allowing for clearer identification of coupled spins. cambridge.org
NOESY Suppression of spin diffusion. Allows for longer mixing times, leading to more accurate distance measurements. cambridge.org

| TROSY | Alters relaxation properties of nuclei. | Improves spectral resolution and sensitivity for large molecules. researchgate.net |

Development of Advanced Spectroscopic Data Analysis Algorithms

The proliferation of high-throughput analytical techniques, such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), generates vast and complex datasets. amsterdamumc.nlnih.gov The development of robust computational algorithms is essential to automate and accurately interpret this data. These algorithms are designed to perform tasks like identifying deuterated peptides, calculating deuterium uptake levels, correcting for experimental artifacts like back-exchange, and applying statistical tests to identify significant changes between different states. amsterdamumc.nlnih.gov

This compound provides a ground-truth standard for developing and validating these algorithms. Because it is a small molecule with a known, fixed number of exchangeable and non-exchangeable deuterium atoms, it offers a predictable signal.

Validation of Peak Identification: An algorithm must correctly identify the molecular ion corresponding to the fully deuterated mass of the standard.

Testing of Isotopic Distribution Models: The algorithm's model for calculating theoretical isotopic patterns can be checked against the clean and predictable pattern of the d16 standard.

Calibration of Back-Exchange Correction: In HDX-MS, some deuterium can be lost and replaced by hydrogen during the analysis. By running the d16 standard through the entire workflow, the level of this back-exchange can be precisely quantified, allowing for the refinement of correction factors applied to unknown samples. amsterdamumc.nl

Machine Learning Model Training: Advanced algorithms may use machine learning to predict properties like photo-oxidation likelihood or retention times. researchgate.net A standard like this compound can be part of a training set to help build these predictive models. researchgate.net

Table 2: Role of a Deuterated Standard in a HDX-MS Algorithm Workflow This table is interactive. You can filter the data by entering a search term.

Algorithm Step Function How this compound is Used
Peptide Identification Assign mass spectra to specific peptide sequences. amsterdamumc.nl Provides a single, unambiguous m/z value to test peak assignment accuracy.
Deuterium Uptake Calculation Calculate the mass increase for each peptide over time. amsterdamumc.nl Acts as a control with a known, fixed mass to verify mass accuracy.
Back-Exchange Correction Correct for the loss of deuterium during analysis. amsterdamumc.nl Offers a precise measurement of the system's back-exchange rate.

| Statistical Analysis | Identify significant differences between experimental conditions. nih.gov | Serves as a negative control; no change should be detected across different runs. |

Calibration of Computational Models for Peptide Systems

Computational modeling, including molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, is a vital tool for understanding peptide structure, dynamics, and interactions at an atomic level. arxiv.org The accuracy of these models depends on the underlying parameters (force fields) that describe the physics of the system. These models must be calibrated against experimental data to ensure their predictive power. arxiv.org

This compound is an excellent tool for this calibration due to the significant effect of isotopic substitution on molecular properties. The increased mass of deuterium compared to hydrogen alters vibrational frequencies, bond lengths, and moments of inertia. By comparing experimental measurements of the d16 compound with the predictions from a computational model, researchers can refine the model's parameters.

Force Field Refinement: Discrepancies between the simulated infrared (IR) spectrum of the d16 compound and its experimentally measured IR spectrum can be used to adjust the force field parameters governing bond stretching and bending to better account for isotopic effects.

Validating NMR Chemical Shift Predictions: QM methods are used to predict NMR chemical shifts. researchgate.net Comparing the calculated shifts for the deuterated molecule with its experimental NMR spectrum provides a stringent test of the calculation's accuracy.

Modeling Isotope Effects: The kinetic isotope effect, where deuteration can slow down metabolic rates, is a critical parameter in drug development. lifetein.com Models calibrated with data from fully deuterated standards can more accurately predict these effects for novel compounds.

Table 3: Example Parameters for Computational Model Calibration

Parameter Experimental Data Source Computational Prediction Source Purpose of Comparison
Vibrational Frequencies Infrared (IR) Spectroscopy Quantum Mechanics (QM) Calculation Refine force field parameters for bond vibrations.
NMR Chemical Shifts ¹³C or ¹⁵N NMR Spectroscopy GIAO method within QM software. researchgate.net Validate the accuracy of electronic structure calculations.
Rotational Constants Microwave Spectroscopy Molecular Mechanics (MM) or QM Calibrate parameters related to molecular geometry and mass distribution.

| Deuterium Exchange Rates | HDX-MS | Molecular Dynamics (MD) Simulations | Improve models that predict solvent accessibility and peptide dynamics. |

Use as a Standard for Isotopic Purity and Labeling Efficiency in Complex Systems

In proteomics and metabolomics, stable isotope labeling is widely used for quantitative analysis. nih.gov When synthesizing a complex labeled peptide or protein, it is critical to determine the efficiency of the isotopic incorporation. Incomplete labeling can lead to inaccuracies in quantification. nih.gov

This compound, synthesized to have a very high isotopic purity (often >99%), serves as an invaluable external or internal standard for mass spectrometry. lifetein.comlgcstandards.com

Mass Spectrometer Calibration: It provides a precise m/z value in the low-mass range, which can be used to calibrate the instrument to ensure high mass accuracy. bruker.com

Benchmark for Labeling Efficiency: A sample of a newly synthesized, complex deuterated peptide can be analyzed alongside the d16 standard. The isotopic distribution of the standard (a sharp, single peak) provides a benchmark. The distribution of the new peptide can be compared against it to calculate the percentage of isotopic enrichment and identify the presence of unlabeled or partially labeled species.

Quantification Standard: In quantitative experiments, a known amount of the d16 standard can be added to a sample. The ratio of the signal from the analyte peptide to the signal from the standard allows for precise quantification, correcting for variations in sample preparation and instrument response. researchgate.net The mass difference between the standard and the analyte should be sufficient to avoid overlap of their isotopic envelopes. nih.gov

Table 4: Mass Properties of N-Acetyl-L-leucine-N-methylamide and its d16 Isotopologue

Compound Molecular Formula Monoisotopic Mass (Da) Mass Difference (Da)
N-Acetyl-L-leucine-N-methylamide C₉H₁₈N₂O₂ 186.1368 N/A

Future Research Directions for N Acetyl L Leucine N Methylamide D16

Exploration of Conformational Dynamics in Constrained Environments (e.g., Membranes, Crowded Milieus)

The study of peptide and protein behavior within cellular environments, such as biological membranes or the crowded cytoplasm, is crucial for understanding their function. The d16 isotopic labeling of N-Acetyl-L-leucine-N-methylamide offers a powerful, non-perturbative probe for investigating its conformational dynamics in such constrained environments.

Future research could leverage techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. The deuterium (B1214612) labels in N-Acetyl-L-leucine-N-methylamide-d16 would allow for the measurement of deuterium quadrupolar couplings, which are highly sensitive to the orientation and dynamics of the C-D bonds. By incorporating this deuterated analogue into a model peptide sequence, researchers could gain detailed insights into the peptide's structure, orientation, and mobility when embedded within a lipid bilayer. This information is critical for understanding how peptides interact with and traverse cell membranes.

Similarly, in crowded milieus that mimic the high concentration of macromolecules within a cell, deuterium NMR can provide information on the motional averaging of the peptide, revealing how intermolecular interactions affect its conformational freedom.

Integration with Advanced Single-Molecule Spectroscopic Techniques

Single-molecule spectroscopy (SMS) offers the unique ability to observe the behavior of individual molecules, thereby revealing heterogeneities and dynamic fluctuations that are obscured in ensemble-averaged measurements. acs.org The integration of deuterated compounds like this compound with advanced SMS techniques opens up new avenues for research.

For instance, vibrational spectroscopy techniques such as Raman or infrared (IR) spectroscopy at the single-molecule level could utilize the carbon-deuterium (C-D) stretching vibrations. These vibrations appear in a region of the spectrum that is typically free from other biological signals, providing a clear and specific probe. ruc.dk By tracking the frequency and intensity of the C-D modes of a single this compound molecule, researchers could monitor conformational changes and interactions with its environment in real-time. This approach would be particularly valuable for studying the folding pathways of small peptides or their binding kinetics to individual protein targets.

Application in the Study of Non-Canonical Amino Acid Peptide Models

N-Acetyl-L-leucine-N-methylamide itself can be considered a simple capped dipeptide, a model for the peptide backbone. The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a rapidly growing field, enabling the introduction of novel functionalities and probes. nih.gov this compound can serve as a valuable building block or model system in this context.

Deuteration can be used to study the impact of subtle structural changes on the properties of peptides containing ncAAs. For example, by synthesizing a peptide containing a non-canonical amino acid adjacent to the deuterated leucine (B10760876) residue, researchers could use NMR or vibrational spectroscopy to probe how the ncAA influences the local conformation and dynamics of the peptide backbone. This information is essential for the rational design of peptidomimetics with enhanced stability or specific biological activities. nih.govresearchgate.net

Development of Novel Computational Methodologies Aided by Deuterated Analogues

Computational methods, such as molecular dynamics (MD) simulations, are indispensable tools for studying the structure and dynamics of biomolecules. Experimental data from deuterated analogues like this compound can be used to validate and refine these computational models.

For example, deuterium NMR relaxation data can provide quantitative information on the timescales of molecular motions. These experimental values can be directly compared with the predictions from MD simulations, allowing for the improvement of the force fields used to describe the interactions of deuterated molecules. Furthermore, the subtle effects of deuteration on non-covalent interactions can be a sensitive test for the accuracy of quantum mechanical calculations of peptide and protein systems. nih.gov

Investigation of Deuterium-Specific Isotope Effects on Protein-Ligand Interactions (as a model system)

The replacement of hydrogen with deuterium can lead to kinetic and equilibrium isotope effects, which can provide valuable insights into reaction mechanisms and binding interactions. lifetein.comcchmc.org this compound is an ideal model system to study these effects in the context of protein-ligand interactions.

By comparing the binding affinity and kinetics of the d16-labeled compound with its non-deuterated counterpart to a specific protein target, researchers can quantify the deuterium isotope effect on binding. nih.gov This can reveal the importance of C-H···X hydrogen bonds or changes in vibrational entropy upon binding. Such studies can provide a more detailed understanding of the forces that drive molecular recognition. The use of a small, well-defined deuterated ligand like this compound simplifies the interpretation of these subtle but informative isotope effects.

Q & A

Q. What analytical techniques are recommended for characterizing N-Acetyl-L-leucine-N-methylamide-d16, and how can researchers validate its purity and structural integrity?

  • Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to identify deuterium-specific shifts by comparing spectra with non-deuterated analogs . High-performance liquid chromatography (HPLC) can assess purity, with thresholds ≥95% as a benchmark for isotopic homogeneity . Mass spectrometry (MS) verifies molecular weight and deuterium incorporation efficiency. Cross-reference spectral data with authoritative databases like the NIST Chemistry WebBook to validate structural assignments . Replicate protocols from peer-reviewed synthesis studies to ensure methodological consistency .

Q. How should researchers design a literature review strategy to identify prior studies on deuterated amino acid derivatives like this compound?

  • Answer : Utilize interdisciplinary databases (e.g., Web of Science, PubMed) with Boolean operators (e.g., "deuterated leucine derivatives" AND "synthesis") to filter primary sources . Prioritize studies that detail isotopic labeling methodologies or metabolic tracer applications. Evaluate source credibility by checking citation counts, journal impact factors, and institutional affiliations . For gray literature, use preprint repositories like arXiv or institutional repositories, but validate findings against peer-reviewed data .

Q. What storage and handling protocols are critical for maintaining the stability of deuterated compounds in experimental settings?

  • Answer : Store lyophilized this compound at -20°C in anhydrous conditions to prevent deuterium exchange with ambient moisture . For solution-phase use, prepare aliquots in deuterated solvents (e.g., D₂O or d6-DMSO) and minimize freeze-thaw cycles. Monitor stability via periodic HPLC analysis to detect degradation or isotopic dilution .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks or IR absorption bands) during characterization of this compound?

  • Answer : Perform comparative analysis with non-deuterated analogs to isolate isotopic effects . For ambiguous peaks, use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. Cross-validate with alternative methods such as X-ray crystallography or Fourier-transform infrared (FTIR) spectroscopy. Consult computational chemistry tools (e.g., density functional theory) to predict and assign spectral features . Document anomalies in open-access platforms for community feedback .

Q. What experimental design principles optimize reproducibility in synthesizing deuterated compounds like this compound?

  • Answer : Adopt factorial design experiments to test variables (e.g., reaction temperature, catalyst loading) and identify critical parameters . Incorporate internal standards (e.g., isotopically labeled tracers) during purification to quantify yield and isotopic purity. Publish detailed protocols with raw data in supplementary materials to enable independent verification . For kinetic studies, use time-resolved MS to track deuterium retention under varying conditions .

Q. How can researchers address contradictory findings in metabolic studies involving this compound as a tracer?

  • Answer : Conduct dose-response experiments to rule out concentration-dependent artifacts . Use triangulation by combining in vitro (cell culture) and in vivo (animal model) data to validate metabolic pathways . For conflicting isotopic enrichment results, apply stable isotope-resolved metabolomics (SIRM) to map flux distributions with higher precision . Reanalyze raw data using multiple statistical models (e.g., Bayesian inference vs. frequentist approaches) to assess robustness .

Q. What strategies enhance the reliability of comparative studies between deuterated and non-deuterated analogs in protein interaction assays?

  • Answer : Standardize buffer conditions (pH, ionic strength) to minimize solvent isotope effects . Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities, with triplicate technical replicates to reduce variability . For conflicting results, perform negative controls with scrambled peptide sequences and validate using orthogonal assays (e.g., fluorescence polarization) .

Methodological Considerations

  • Data Validation : Cross-check experimental results against computational simulations (e.g., molecular dynamics for conformational analysis) .
  • Ethical Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .
  • Critical Analysis : Use frameworks like STROBE or ARRIVE for experimental reporting to ensure transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.